Pyridine, 4-(4-(4-fluorophenyl)-2-(5-((R)-methylsulfinyl)phenyl)-1H-imidazol-4-yl)-
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Overview
Description
4-[4-(4-Fluorophenyl)-2-[4-[®-methylsulfinyl]phenyl]-1H-imidazol-5-yl]pyridine is a synthetic organic compound belonging to the class of phenylimidazoles . This compound is characterized by its complex structure, which includes a fluorophenyl group, a methylsulfinylphenyl group, and an imidazole ring linked to a pyridine ring . It is primarily used in scientific research due to its unique chemical properties and potential therapeutic applications .
Preparation Methods
The synthesis of 4-[4-(4-Fluorophenyl)-2-[4-[®-methylsulfinyl]phenyl]-1H-imidazol-5-yl]pyridine involves multiple steps and specific reaction conditions . The general synthetic route includes:
Formation of the imidazole ring: This step typically involves the condensation of glyoxal and ammonia, followed by cyclization with an appropriate aldehyde.
Introduction of the fluorophenyl group: This can be achieved through a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Attachment of the methylsulfinylphenyl group: This step involves the use of a sulfoxide reagent under controlled conditions to introduce the methylsulfinyl group.
Final assembly: The imidazole and pyridine rings are linked through a coupling reaction, often facilitated by a palladium catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to streamline the process .
Chemical Reactions Analysis
4-[4-(4-Fluorophenyl)-2-[4-[®-methylsulfinyl]phenyl]-1H-imidazol-5-yl]pyridine undergoes various chemical reactions, including:
Reduction: The imidazole ring can be reduced under hydrogenation conditions to form a dihydroimidazole derivative.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with strong nucleophiles such as sodium methoxide.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-[4-(4-Fluorophenyl)-2-[4-[®-methylsulfinyl]phenyl]-1H-imidazol-5-yl]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[4-(4-Fluorophenyl)-2-[4-[®-methylsulfinyl]phenyl]-1H-imidazol-5-yl]pyridine involves its interaction with specific molecular targets and pathways . It has been shown to inhibit mitogen-activated protein kinases, which play a crucial role in cell signaling and regulation . By modulating these pathways, the compound can exert anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
4-[4-(4-Fluorophenyl)-2-[4-[®-methylsulfinyl]phenyl]-1H-imidazol-5-yl]pyridine is unique due to its specific combination of functional groups and its ability to interact with multiple molecular targets . Similar compounds include:
Clemizole: An antihistaminic agent with a similar imidazole structure.
Omeprazole: An antiulcer drug that also contains a substituted imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole core.
These compounds share some structural similarities but differ in their specific functional groups and therapeutic applications .
Properties
CAS No. |
652162-77-1 |
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Molecular Formula |
C21H16FN3OS |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
4-[4-(4-fluorophenyl)-2-[4-[(R)-methylsulfinyl]phenyl]-1H-imidazol-5-yl]pyridine |
InChI |
InChI=1S/C21H16FN3OS/c1-27(26)18-8-4-16(5-9-18)21-24-19(14-2-6-17(22)7-3-14)20(25-21)15-10-12-23-13-11-15/h2-13H,1H3,(H,24,25)/t27-/m1/s1 |
InChI Key |
CDMGBJANTYXAIV-HHHXNRCGSA-N |
Isomeric SMILES |
C[S@@](=O)C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F |
Canonical SMILES |
CS(=O)C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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